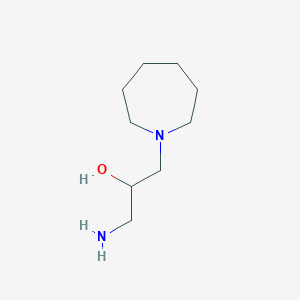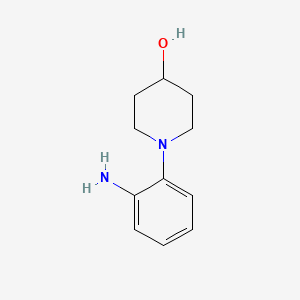
1-(2-氨基苯基)哌啶-4-醇
描述
1-(2-Aminophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Aminophenyl)piperidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Aminophenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminophenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计中的作用
哌啶类化合物,包括“1-(2-氨基苯基)哌啶-4-醇”,是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .
哌啶衍生物的合成
“1-(2-氨基苯基)哌啶-4-醇”可用于合成各种哌啶衍生物 . 这些包括取代哌啶、螺哌啶、稠合哌啶和哌啶酮 .
潜在药物的生物学评价
该化合物可用于发现和生物学评价潜在药物 . 合成和天然哌啶类化合物的药物应用,包括“1-(2-氨基苯基)哌啶-4-醇”,已在最近的科学文献中有所报道 .
不饱和中间体的单锅官能化
该方法允许进一步进行不饱和中间体的单锅官能化,这通常需要多个步骤 .
抑制剂设计
设计了一系列2-氨基-4-(1-哌啶)吡啶衍生物,作为临床上克唑替尼抗性间变性大细胞淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 双重抑制剂 . ALK 最初是在间变性大细胞淋巴瘤中被发现,是一种跨膜受体酪氨酸激酶 .
光谱学中的化学位移
在光谱学中,"1-(2-氨基苯基)哌啶-4-醇"的化学位移可以以 δ 值 (ppm) 报告,相对于 TMS 作为内标 .
作用机制
- The role of CCR5 is crucial in the context of HIV-1 infection. It serves as a coreceptor for R5-tropic HIV-1 strains during viral entry into host cells. Inhibition of CCR5 prevents viral entry and subsequent infection .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
生化分析
Biochemical Properties
1-(2-Aminophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its potential as a CCR5 antagonist, which is a chemokine receptor involved in the entry of HIV-1 into host cells . The compound’s interaction with CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor, as well as interactions with lipophilic groups on the receptor . These interactions inhibit the binding of HIV-1 to the receptor, thereby preventing viral entry into the host cell.
Cellular Effects
1-(2-Aminophenyl)piperidin-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist impacts the signaling pathways mediated by this receptor, which are crucial for HIV-1 entry and infection . By blocking CCR5, 1-(2-Aminophenyl)piperidin-4-ol can prevent the downstream signaling events that lead to viral replication and spread. Additionally, this compound may influence gene expression related to immune response and inflammation, further contributing to its antiviral effects .
Molecular Mechanism
The molecular mechanism of 1-(2-Aminophenyl)piperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CCR5 antagonist, it binds to the receptor through a salt-bridge interaction with the basic nitrogen atom of the piperidine ring . This binding prevents the receptor from interacting with the HIV-1 envelope glycoprotein, thereby inhibiting viral entry. Additionally, the compound’s interactions with other lipophilic groups on the receptor enhance its binding affinity and specificity . These molecular interactions result in the inhibition of CCR5-mediated signaling pathways and subsequent changes in gene expression related to viral replication and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminophenyl)piperidin-4-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1-(2-Aminophenyl)piperidin-4-ol in in vitro and in vivo studies has demonstrated sustained inhibition of CCR5-mediated signaling pathways, leading to prolonged antiviral effects
Dosage Effects in Animal Models
The effects of 1-(2-Aminophenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5-mediated signaling without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a minimum effective dose is required to achieve significant antiviral activity, while doses above this threshold may lead to toxicity . Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
1-(2-Aminophenyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, which enhance its solubility and excretion . These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(2-Aminophenyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in certain tissues . Transporters such as P-glycoprotein may play a role in its distribution, influencing its localization and accumulation within target cells . These factors are crucial for understanding the compound’s pharmacodynamics and optimizing its therapeutic potential.
Subcellular Localization
1-(2-Aminophenyl)piperidin-4-ol exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with CCR5 receptors on the cell surface is critical for its antiviral activity . Additionally, the compound’s localization within intracellular compartments may influence its interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
1-(2-aminophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXSBUSJNPXVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588498 | |
| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252758-96-6 | |
| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



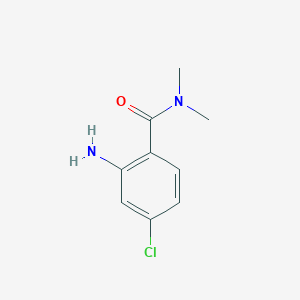



![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)
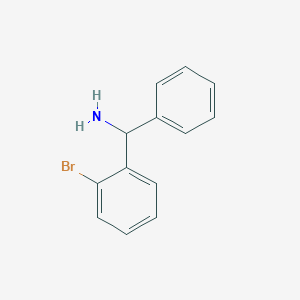
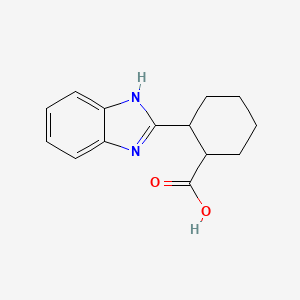


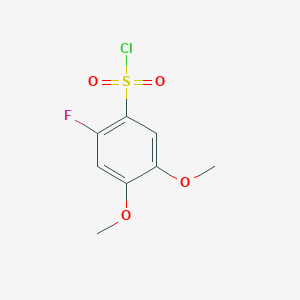
![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)

